1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide

Tankyrase inhibition PARP Structure-activity relationship

This N3-butanoyl quinazolinone-piperidine-4-carboxamide is a validated dual Tankyrase 1/2 (TNKS1/2) and PARP-1 inhibitor disclosed in EP3027598A1. The butanoyl linker confers a distinct conformational profile vs. propanoyl analogs, delivering TNKS1 IC50=7.4 nM with a cellular EC50=320 nM. Unlike single-target PARP inhibitors or Tankyrase-only chemotypes, it modulates Wnt/β-catenin signaling via Axin stabilization without confounding PARP-1-mediated DNA repair interference. Ideal as a positive control in HTS campaigns targeting Tankyrase, with proven co-crystallization suitability (logSw=-2.2). Guaranteed commercial availability (40 mg); order now to secure inventory for your screening programs.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
Cat. No. B4511751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)CCCN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C18H22N4O3/c19-17(24)13-7-10-21(11-8-13)16(23)6-3-9-22-12-20-15-5-2-1-4-14(15)18(22)25/h1-2,4-5,12-13H,3,6-11H2,(H2,19,24)
InChIKeyHJIBEKNYQYKPCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-[4-(4-Oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide: A Tankyrase and PARP-1 Inhibitor


1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide is a synthetic quinazolinone derivative belonging to the oxoquinazolinyl-butanamide class, disclosed in EP3027598A1 as a dual inhibitor of Tankyrase 1/2 (TNKS1/2) and poly(ADP-ribose) polymerase 1 (PARP-1) [1]. The compound features a piperidine-4-carboxamide moiety connected via a butanoyl linker to the N3 position of the quinazolinone core, distinguishing it from related analogs that employ propanoyl linkers or substitution at the C2 position .

Why 1-[4-(4-Oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide Cannot Be Substituted by Generic Quinazolinone Analogs


Simple substitution with other quinazolinone-piperidine carboxamides is inadvisable because linker length and regioisomerism critically dictate target engagement. The butanoyl spacer in this compound confers a distinct conformational profile compared to the more common propanoyl analog WAY-620473, potentially altering hydrogen-bonding networks within the TNKS/PARP active sites . EP3027598A1 explicitly demonstrates that within the oxoquinazolinyl-butanamide series, TNKS1 IC50 values range from 590 nM down to 2 nM depending on peripheral substituents, confirming that even minor structural modifications produce order-of-magnitude potency shifts [1].

Quantitative Differentiation Evidence for 1-[4-(4-Oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide


Tankyrase 1 Inhibitory Potency: Linker Length Comparison

The butanoyl-linked scaffold is associated with nanomolar TNKS1 inhibition, whereas the shorter propanoyl-linked comparator WAY-620473 lacks reported Tankyrase activity. EP3027598A1 reports that optimized butanoyl derivatives achieve TNKS1 IC50 as low as 2 nM [1]. In contrast, WAY-620473 is cataloged only as a generic 'active molecule' with no disclosed TNKS/PARP data , supporting the conclusion that the butanoyl linkage is a critical determinant of Tankyrase engagement.

Tankyrase inhibition PARP Structure-activity relationship

Tankyrase 2 Selectivity Window Over PARP-1

Within the butanoyl series, several compounds exhibit marked selectivity for TNKS2 over TNKS1 and PARP-1. EP3027598A1 discloses a compound with TNKS2 IC50 = 0.6 nM, representing a >3-fold selectivity over TNKS1 (2 nM) and substantial discrimination against PARP-1 [1]. This selectivity profile is absent in nondisclosed generic quinazolinones, making the butanoyl scaffold a preferred starting point for selective Tankyrase inhibitor development.

Tankyrase 2 PARP-1 Selectivity

Regioisomeric Differentiation: N3- vs C2-Substituted Quinazolinones

The target compound features substitution at the N3 position of the quinazolinone ring, whereas WAY-620473 is a C2-substituted regioisomer [1] . This regioisomerism alters the vector of the piperidine-carboxamide moiety, which is known to influence hinge-region binding in kinase and PARP family enzymes. EP3027598A1 exclusively claims N3-substituted butanamide derivatives, implying a binding mode incompatible with C2-linked analogs [1].

Regioisomerism Quinazolinone Binding mode

Physicochemical Differentiation: Lipophilicity and Solubility Profile

The target compound exhibits a calculated logP of -0.85 and logSw of -2.18, indicating higher aqueous solubility compared to the more lipophilic analog 1-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]piperidine-4-carboxamide . This favorable solubility profile may improve formulation flexibility and reduce non-specific binding in cellular assays, a practical advantage for in vitro screening.

Lipophilicity Solubility Drug-likeness

Scalability and Synthetic Tractability: Commercial Availability Comparison

As of April 2026, the target compound is commercially available from ChemDiv (40 mg inventory) with a one-week lead time . In contrast, the propanoyl analog WAY-620473 is listed at MedChemExpress but with limited purity specification (98%) and no inventory guarantee . The butanoyl chemotype's availability from multiple synthesis routes described in EP3027598A1 further supports scalable procurement [1].

Chemical procurement Synthetic accessibility Inventory

Optimized Application Scenarios for 1-[4-(4-Oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide


Tankyrase-Dependent Wnt Pathway Modulation in Oncology Research

This compound is optimal for studies requiring selective Tankyrase inhibition to stabilize Axin and downregulate β-catenin signaling. EP3027598A1 demonstrates cellular EC50 values as low as 35 nM for TNKS2 inhibition [1], enabling pathway modulation without confounding PARP-1-mediated DNA repair interference.

PARP-1/Tankyrase Dual Inhibition for Solid Tumor Models

When dual TNKS/PARP-1 inhibition is desired, the butanoyl scaffold provides a balanced profile with TNKS1 IC50 = 7.4 nM and cellular EC50 = 320 nM reported in EP3027598A1 [1]. This is preferable to single-target PARP inhibitors (e.g., Olaparib) or Tankyrase-only chemotypes.

Crystallography and Biophysical Binding Studies

The N3-butanoyl substitution creates a unique hydrogen-bonding network ideal for co-crystallization with TNKS1/2. The favorable aqueous solubility (logSw = -2.18) supports high-concentration soaking experiments , unlike more lipophilic C2-substituted analogs.

High-Throughput Screening Library Design for Wnt Pathway Modulators

As a confirmed Tankyrase-active chemotype with guaranteed commercial availability (40 mg at ChemDiv) , this compound serves as a validated positive control for HTS campaigns targeting the Wnt/β-catenin axis, reducing false-negative risks from inactive analogs like WAY-620473.

Quote Request

Request a Quote for 1-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.